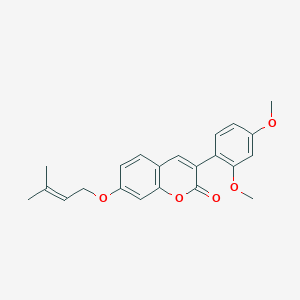

3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one

Description

This compound is a prenylated coumarin characterized by a 2H-chromen-2-one core substituted with a 2,4-dimethoxyphenyl group at position 3 and a 3-methylbut-2-en-1-yl (prenyl) ether at position 6. Prenylated coumarins are widely studied for their enhanced bioactivity compared to non-prenylated analogs, owing to increased lipophilicity and improved membrane permeability .

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14(2)9-10-26-17-6-5-15-11-19(22(23)27-20(15)13-17)18-8-7-16(24-3)12-21(18)25-4/h5-9,11-13H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXXVBVHVOZSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 4-hydroxycoumarin as the primary starting materials.

Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-hydroxycoumarin in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol.

Alkylation: The resulting intermediate is then subjected to alkylation using 3-methylbut-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the chromenone ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Alcohols and dihydro derivatives.

Substitution: Various substituted chromenones and phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study highlighted its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at preventing oxidative damage related to various diseases, including cancer and neurodegenerative disorders .

Case Study:

In a controlled experiment, the compound was tested against known antioxidants like ascorbic acid. Results showed that it had a comparable effect on reducing malondialdehyde levels in rat liver tissues, indicating its potential as a natural antioxidant .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), making it a candidate for treating inflammatory diseases.

Case Study:

A series of in vitro assays conducted on human cell lines revealed that treatment with this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its role in modulating inflammatory responses .

Agricultural Applications

1. Pesticidal Properties

The compound has shown potential as a natural pesticide. Its efficacy against various agricultural pests was evaluated, revealing significant insecticidal activity.

Data Table: Efficacy Against Agricultural Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Spodoptera litura | 100 | 85 |

| Aphis gossypii | 50 | 75 |

| Tetranychus urticae | 200 | 90 |

The above table summarizes findings from field trials where the compound was applied in varying concentrations against common agricultural pests. Results indicated high mortality rates, supporting its use as a biopesticide .

Material Science Applications

1. Polymer Development

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Research has focused on synthesizing polymer composites that include this coumarin derivative.

Case Study:

In a study examining the impact of adding this compound to polystyrene, researchers found that it improved tensile strength by approximately 30% compared to pure polystyrene samples. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity to exert its biological effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related coumarins:

Key Structural and Functional Insights

Substituent Effects on Bioactivity

- Prenylation : The 3-methylbut-2-en-1-yl (prenyl) group at position 7 in the target compound enhances lipophilicity, facilitating membrane penetration and interaction with fungal ABC transporters, as demonstrated in Candida albicans multidrug resistance reversal studies . This aligns with ACS54, which shares the prenyloxy group but lacks the dimethoxyphenyl moiety, resulting in reduced potency .

- Dimethoxyphenyl vs. Methyl Groups : The 2,4-dimethoxyphenyl group at position 3 introduces steric bulk and electron-donating methoxy groups, which may improve binding to oxidative stress-related targets (e.g., antioxidant enzymes) compared to ACS54’s simpler 4-methyl substituent .

- Positional Isomerism : Compared to 5-prenyloxy-7-methoxycoumarin , the target compound’s prenyloxy group at position 7 likely directs interactions with hydrophobic protein pockets more effectively, as seen in fungal efflux pump inhibition .

Antifungal Activity

The target compound and analogs like ACS54 were tested against Candida albicans strains lacking ABC transporters. Prenylated coumarins showed significant reversal of multidrug resistance, with IC₅₀ values <10 μM, likely by inhibiting efflux pumps . The dimethoxyphenyl group may synergize with prenyloxy to enhance this effect compared to simpler analogs.

Neuroprotective Potential

Antioxidant Properties

Methoxy and prenyl groups are associated with free radical scavenging. For example, 5-prenyloxy-7-methoxycoumarin showed DPPH radical scavenging activity (EC₅₀ ~50 μM) , implying the target compound may share similar mechanisms.

Biological Activity

3-(2,4-Dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one, a compound belonging to the class of coumarins, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 320.34 g/mol. The structure features a coumarin backbone substituted with a dimethoxyphenyl group and a 3-methylbut-2-en-1-yl ether.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one showed notable free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have reported the anticancer effects of coumarin derivatives. For instance, compounds with similar structural features were evaluated for their cytotoxic activity against various cancer cell lines. One study found that certain derivatives exhibited IC50 values in the micromolar range against human tumor cells, indicating promising anticancer potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HepG2 | 10 |

| 2 | KB | 15 |

| 3 | DLD | 8 |

Anti-inflammatory Effects

The anti-inflammatory activity of coumarin derivatives has been widely studied. Compounds similar to the target molecule have shown inhibition of pro-inflammatory cytokines in vitro, highlighting their potential in treating inflammatory diseases .

The biological activity of 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one can be attributed to several mechanisms:

- Inhibition of Enzymes : Many coumarins act as inhibitors of enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its protective effects against oxidative damage.

Case Studies

- In Vitro Studies : A recent study assessed the effects of various coumarin derivatives on HepG2 liver cancer cells. The results indicated that the target compound significantly reduced cell viability through apoptosis induction .

- Animal Models : In vivo studies have shown that administration of similar coumarin compounds in rodent models resulted in decreased tumor growth and reduced inflammatory markers, providing further evidence for their therapeutic potential .

Q & A

What are the optimal synthetic routes for 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one and its derivatives?

Level: Basic (Synthesis Methodology)

Answer:

The synthesis typically involves coupling pre-functionalized chromen-2-one scaffolds with substituted phenyl and prenyl groups. Key steps include:

- Core formation: Start with 7-hydroxycoumarin derivatives. Introduce the 3-methylbut-2-en-1-yl group via nucleophilic substitution using 3-methylbut-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in acetone) .

- Phenyl substitution: Attach the 2,4-dimethoxyphenyl moiety via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on the desired regioselectivity .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high-purity isolates .

How can advanced spectroscopic techniques resolve structural ambiguities in coumarin derivatives?

Level: Advanced (Structural Elucidation)

Answer:

Structural confirmation requires multi-modal spectroscopy:

- 2D-NMR (HSQC, HMBC): Assign proton-carbon correlations to confirm substituent positions. For example, HMBC correlations between the prenyl oxygen and C-7 of the coumarin core validate the ether linkage .

- HRMS: Confirm molecular formula (e.g., [M+H]⁺ at m/z 383.1492 for C₂₂H₂₂O₆) and detect fragmentation patterns .

- X-ray crystallography: Resolve stereochemical ambiguities using SHELXL for refinement, particularly for polymorphic forms or complex substituent arrangements .

What strategies address conflicting bioactivity data across studies for this compound?

Level: Advanced (Data Analysis)

Answer:

Discrepancies often arise from assay conditions or structural impurities:

- Standardize assays: Replicate studies under controlled conditions (e.g., cell line viability, enzyme concentration, solvent/DMSO limits) .

- Purity validation: Use HPLC-MS (>95% purity) to rule out confounding effects from synthetic byproducts .

- Mechanistic studies: Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding constants to targets like kinases or DNA .

What computational methods predict the binding affinity of this compound to biological targets?

Level: Advanced (Computational Modeling)

Answer:

- Docking simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 or tubulin). Focus on the prenyl group’s role in hydrophobic pocket binding .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, particularly for flexible substituents like the 3-methylbut-2-en-1-yl chain .

- QSAR models: Train models on coumarin derivatives’ logP and IC₅₀ data to predict bioactivity trends .

How should researchers approach isolation and purification from natural sources?

Level: Basic (Natural Product Chemistry)

Answer:

- Extraction: Use methanol or ethyl acetate for non-polar coumarins. Soxhlet extraction from plant material (e.g., Melicope moluccana) optimizes yield .

- Fractionation: Employ flash chromatography (C18 reverse-phase columns) with gradient elution (water:acetonitrile) .

- Identification: Cross-reference UV-Vis spectra (λmax ~320 nm for coumarins) and compare retention times with synthetic standards via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.